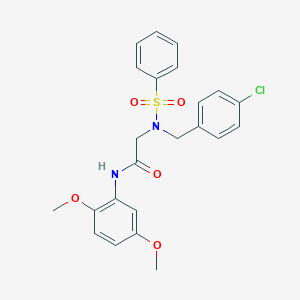![molecular formula C23H19ClN2O5S B301021 Methyl 4-({5-[3-chloro-5-methoxy-4-(2-propynyloxy)benzylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoate](/img/structure/B301021.png)
Methyl 4-({5-[3-chloro-5-methoxy-4-(2-propynyloxy)benzylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-({5-[3-chloro-5-methoxy-4-(2-propynyloxy)benzylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoate is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is commonly known as MCTB, and it has been found to have several biochemical and physiological effects that make it a promising candidate for further study. In
Mécanisme D'action
The mechanism of action for MCTB is not fully understood, but research has shown that it interacts with several cellular pathways that are involved in cell growth and survival. MCTB has been found to inhibit the activity of several enzymes that are involved in cancer cell proliferation, which could explain its potential as an anticancer agent. Additionally, MCTB has been found to modulate the activity of several transcription factors that are involved in inflammation and oxidative stress.
Biochemical and Physiological Effects:
MCTB has several biochemical and physiological effects that make it a promising candidate for further study. Research has shown that MCTB can induce apoptosis in cancer cells, inhibit the activity of several enzymes involved in cancer cell proliferation, and modulate the activity of several transcription factors involved in inflammation and oxidative stress. Additionally, MCTB has been found to have anti-inflammatory and antioxidant properties, which could make it a useful tool in the study of various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of MCTB for lab experiments is its potential as an anticancer agent. Research has shown that MCTB can induce apoptosis in cancer cells, making it a promising candidate for further study. Additionally, MCTB has been found to have anti-inflammatory and antioxidant properties, which could make it a useful tool in the study of various diseases. However, one of the limitations of MCTB for lab experiments is its complex synthesis method, which requires expertise in organic chemistry.
Orientations Futures
There are several future directions for MCTB that could lead to further scientific discoveries. One area of study could be the development of MCTB analogs with improved anticancer activity. Additionally, further research could be conducted to fully understand the mechanism of action for MCTB and its potential applications in the study of various diseases. Finally, research could be conducted to optimize the synthesis method for MCTB, making it more accessible for scientific research.
Conclusion:
In conclusion, Methyl 4-({5-[3-chloro-5-methoxy-4-(2-propynyloxy)benzylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoate is a chemical compound that has several potential applications in scientific research. Its potential as an anticancer agent, anti-inflammatory agent, and antioxidant make it a promising candidate for further study. While its complex synthesis method may present a limitation, the future directions for MCTB could lead to further scientific discoveries.
Méthodes De Synthèse
The synthesis of MCTB involves a series of chemical reactions that require careful attention to detail. The first step involves the condensation of 3-chloro-5-methoxy-4-(2-propynyloxy)benzaldehyde and 3-methyl-4-oxo-1,3-thiazolidine-2-carboxylic acid to form the intermediate compound, which is then treated with methyl 4-aminobenzoate to yield the final product. The synthesis method for MCTB is complex and requires expertise in organic chemistry.
Applications De Recherche Scientifique
MCTB has been found to have several potential applications in scientific research. One of the most promising areas of study is its potential as an anticancer agent. Research has shown that MCTB can induce apoptosis (programmed cell death) in cancer cells, making it a promising candidate for further study in the field of cancer research. Additionally, MCTB has been found to have anti-inflammatory and antioxidant properties, which could make it a useful tool in the study of various diseases.
Propriétés
Nom du produit |
Methyl 4-({5-[3-chloro-5-methoxy-4-(2-propynyloxy)benzylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoate |
|---|---|
Formule moléculaire |
C23H19ClN2O5S |
Poids moléculaire |
470.9 g/mol |
Nom IUPAC |
methyl 4-[[(5Z)-5-[(3-chloro-5-methoxy-4-prop-2-ynoxyphenyl)methylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino]benzoate |
InChI |
InChI=1S/C23H19ClN2O5S/c1-5-10-31-20-17(24)11-14(12-18(20)29-3)13-19-21(27)26(2)23(32-19)25-16-8-6-15(7-9-16)22(28)30-4/h1,6-9,11-13H,10H2,2-4H3/b19-13-,25-23? |
Clé InChI |
YUGANXAFWWUREJ-OTXCQBAASA-N |
SMILES isomérique |
CN1C(=O)/C(=C/C2=CC(=C(C(=C2)Cl)OCC#C)OC)/SC1=NC3=CC=C(C=C3)C(=O)OC |
SMILES |
CN1C(=O)C(=CC2=CC(=C(C(=C2)Cl)OCC#C)OC)SC1=NC3=CC=C(C=C3)C(=O)OC |
SMILES canonique |
CN1C(=O)C(=CC2=CC(=C(C(=C2)Cl)OCC#C)OC)SC1=NC3=CC=C(C=C3)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



amino]acetamide](/img/structure/B300943.png)
![2-[(3,4-dichlorobenzyl)(phenylsulfonyl)amino]-N-(2-fluorophenyl)acetamide](/img/structure/B300946.png)
![2-{benzyl[(4-chlorophenyl)sulfonyl]amino}-N-(3-fluorophenyl)acetamide](/img/structure/B300947.png)
amino]-N-(3-methylphenyl)acetamide](/img/structure/B300949.png)
amino]-N-(3-methylphenyl)acetamide](/img/structure/B300950.png)
![2-{benzyl[(4-bromophenyl)sulfonyl]amino}-N-(2,3-dimethylphenyl)acetamide](/img/structure/B300951.png)
![N-[5-chloro-2-(methyloxy)phenyl]-2-[[(4-methylphenyl)methyl](phenylsulfonyl)amino]acetamide](/img/structure/B300952.png)

amino]acetamide](/img/structure/B300954.png)
![2-[(3,4-dichlorobenzyl)(phenylsulfonyl)amino]-N-(3-methoxyphenyl)acetamide](/img/structure/B300955.png)
![N-(3-chlorophenyl)-2-[(4-methylbenzyl)(phenylsulfonyl)amino]acetamide](/img/structure/B300956.png)
![2-[benzenesulfonyl-[(4-methylphenyl)methyl]amino]-N-(5-chloro-2-methylphenyl)acetamide](/img/structure/B300958.png)
![2-[(3,4-dichlorobenzyl)(phenylsulfonyl)amino]-N-(4-methoxyphenyl)acetamide](/img/structure/B300959.png)
![2-Chloro-5-{[5-(3-chloro-4-hydroxy-5-methoxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid](/img/structure/B300961.png)